Etravirine
Overview
Description
Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is marketed under the brand name Intelence and was approved by the U.S. Food and Drug Administration in 2008 . This compound is known for its ability to be effective against HIV strains that have developed resistance to first-generation NNRTIs .
Mechanism of Action
Target of Action
Etravirine is an antiretroviral agent more specifically classified as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) . The primary target of this compound is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus.
Mode of Action
This compound exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, consequently blocking DNA-dependent and RNA-dependent polymerase activity . This interaction disrupts the enzyme’s catalytic site, preventing the virus from replicating within the host cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the replication cycle of HIV-1. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action disrupts the life cycle of the virus, preventing it from infecting new cells.
Pharmacokinetics
This compound demonstrates moderate intersubject variability and no time dependency in its pharmacokinetics . It is primarily excreted unchanged in the feces (93.7%), and has a long elimination half-life (mean ± S.D., 41 ± 20 hours) . Due to substantially lower exposures when taken on an empty stomach, this compound should be administered following a meal .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, this compound prevents the virus from replicating and spreading to new cells . This action helps to control the level of HIV-1 in the body, slowing the progression of the disease.
Action Environment
This compound exhibits the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions can influence the compound’s action, efficacy, and stability. Therefore, the use of this compound must always be considered in the context of the patient’s overall treatment regimen and potential drug interactions.
Biochemical Analysis
Biochemical Properties
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1, consequently blocking DNA-dependent and RNA-dependent polymerase activity . It does not inhibit human DNA polymerase alpha, beta, or gamma . This compound interacts with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 .
Cellular Effects
This compound has been shown to diminish proliferation, migration, and invasion in vitro . It also has the potential for bi-directional drug–drug interactions with other antiretrovirals and concomitant medications through its interactions with CYP isozymes .
Molecular Mechanism
This compound directly binds to the reverse transcriptase enzyme of HIV-1, blocking DNA-dependent and RNA-dependent polymerase activity . This inhibition does not affect human DNA polymerase alpha, beta, or gamma .
Temporal Effects in Laboratory Settings
It is known that this compound’s effects are observed within minutes at a concentration of 10 μM .
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, one study found that this compound significantly increased the systemic clearance and volume of distribution of S-warfarin in rats .
Metabolic Pathways
This compound is metabolized in the liver by CYP450 enzymes, primarily CYP3A4, and to a lesser extent by CYP2C9 and CYP2C19 . The major metabolites formed retain less than 90% of this compound’s activity .
Transport and Distribution
The distribution of this compound into compartments other than plasma has not been evaluated in humans . It is known that this compound is about 99.9% bound to plasma proteins, primarily to albumin .
Subcellular Localization
The subcellular localization of this compound has not been extensively studied. One study found that this compound could induce anterior gradient 2 (AGR2) degradation via autophagy , suggesting that this compound may have effects on protein turnover and subcellular dynamics.
Preparation Methods
Etravirine can be synthesized through various methods. One practical synthesis involves a microwave-promoted amination reaction, which significantly reduces reaction time and improves yield . The synthesis typically starts with halogenated pyridines or 4-guanidinobenzonitrile as starting materials . The process involves nucleophilic substitution, ammonification, and bromination reactions . Industrial production methods focus on optimizing these reactions to achieve higher yields and lower production costs .
Chemical Reactions Analysis
Etravirine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction is crucial in the synthesis of this compound, where halogenated pyridines are used as starting materials.
Bromination: This reaction introduces a bromine atom into the compound.
Common reagents used in these reactions include halogenated pyridines, ammonia, and bromine . The major products formed from these reactions are intermediates that eventually lead to the final this compound compound .
Scientific Research Applications
Etravirine has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is primarily used in the treatment of HIV-1 infections, especially in patients who have developed resistance to other antiretroviral drugs . Additionally, this compound has been studied for its potential use in treating other viral infections, such as Zika virus brain infection . Research has also explored its inhibitory effects on cancer cells, including ovarian cancer .
Comparison with Similar Compounds
Etravirine is unique among NNRTIs due to its effectiveness against HIV strains resistant to first-generation NNRTIs, such as efavirenz and nevirapine . Similar compounds include:
Efavirenz: A first-generation NNRTI that is less effective against resistant HIV strains.
Nevirapine: Another first-generation NNRTI with similar limitations.
Rilpivirine: A second-generation NNRTI with a similar mechanism of action but different resistance profiles.
This compound’s higher genetic barrier to resistance and its ability to be effective against resistant strains make it a valuable option in antiretroviral therapy .
Properties
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181412 | |
Record name | Etravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1). It directly binds reverse transcriptase and consequently blocks DNA-dependent and RNA-dependent polymerase activity. Etravirine does not inhibit human DNA polymerase alpha, beta or gamma. | |
Record name | Etravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
269055-15-4 | |
Record name | Etravirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269055-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etravirine [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etravirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06414 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etravirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETRAVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C50HW4FO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.